N-(4-ethylphenyl)benzamide
Description
N-(4-Ethylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 4-ethyl-substituted aniline moiety. Its molecular formula is C₁₅H₁₅NO (molecular weight: 225.29 g/mol), with a CAS number of 84270-05-3 . The compound is synthesized via high-yield routes (up to 97.3%) involving condensation reactions between benzoyl chloride derivatives and 4-ethylaniline precursors . Structural validation through IR and NMR spectroscopy confirms the presence of key functional groups, including the N-H stretch (≈3250 cm⁻¹), C=O carbonyl (≈1650 cm⁻¹), and aromatic C-H vibrations . The 4-ethylphenyl substituent enhances lipophilicity, influencing solubility and biological interactions .
Properties
CAS No. |
20371-68-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
PVTYITKMIHHRJH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(4-ethylphenyl)benzamide with structurally analogous benzamides:
Key Observations :
- Substituent Effects: The position of the ethyl group (4- vs. 2-) influences electronic and steric properties.
- Lipophilicity : this compound exhibits higher lipophilicity than methoxy-substituted derivatives (e.g., Rip-B), impacting membrane permeability .
- Thermal Stability : Rip-B has a defined melting point (90°C), whereas data for other compounds are unavailable, suggesting variability in crystalline packing due to substituent bulk .
Key Insights :
- Tyrosinase Inhibition : this compound’s activity is attributed to the 4-ethylphenyl group, which may obstruct the enzyme’s active site more effectively than smaller substituents (e.g., methyl) .
- Therapeutic Potential: Imidazole- and thiazole-containing analogs (e.g., ) show broader antimicrobial and anticancer activities, suggesting heterocyclic additions enhance target versatility .
Spectral and Analytical Comparisons
- ¹³C-NMR : The carbonyl carbon (C=O) in this compound resonates at δ 166.09 ppm, similar to Rip-B (δ 166.09 ppm) but distinct from thiazole derivatives (δ 166.52 ppm) due to electronic effects of adjacent heterocycles .
- HR-MS : this compound shows an exact mass of 285.1597 [M+H]⁺, aligning with its molecular formula (C₁₇H₂₀N₂O₂), while brominated analogs (e.g., 4MNB) exhibit higher mass shifts (e.g., +79.9 Da for Br) .
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